molecular formula C12H18N4O3 B14931055 N-cyclohexyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide

N-cyclohexyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B14931055
M. Wt: 266.30 g/mol
InChI Key: CCIZPSZFLSXTBF-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves the reaction of cyclohexylamine with 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Reduction: Formation of N-cyclohexyl-3-(4-amino-1H-pyrazol-1-yl)propanamide.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

N-cyclohexyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
  • N-cyclohexyl-3-(4-amino-1H-pyrazol-1-yl)propanamide
  • 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid

Uniqueness

N-cyclohexyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to its specific combination of a cyclohexyl group and a nitro-substituted pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

N-cyclohexyl-3-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C12H18N4O3/c17-12(14-10-4-2-1-3-5-10)6-7-15-9-11(8-13-15)16(18)19/h8-10H,1-7H2,(H,14,17)

InChI Key

CCIZPSZFLSXTBF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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